molecular formula C9H12N2O4S B14849553 2-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide

2-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide

Cat. No.: B14849553
M. Wt: 244.27 g/mol
InChI Key: VUFGZDYETKRJOI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide typically involves the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with ionic liquid and ZrCl4 under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.

Chemical Reactions Analysis

2-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide involves its interaction with specific molecular targets. One known target is histone deacetylase 8, which plays a role in the deacetylation of lysine residues on histones . This interaction can lead to epigenetic repression and affect gene expression. The compound’s effects on other molecular pathways are still under investigation.

Comparison with Similar Compounds

2-Hydroxy-N-methyl-4-(methylsulfonamido)benzamide can be compared with other sulfanilide compounds, such as:

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

2-hydroxy-4-(methanesulfonamido)-N-methylbenzamide

InChI

InChI=1S/C9H12N2O4S/c1-10-9(13)7-4-3-6(5-8(7)12)11-16(2,14)15/h3-5,11-12H,1-2H3,(H,10,13)

InChI Key

VUFGZDYETKRJOI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)NS(=O)(=O)C)O

Origin of Product

United States

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